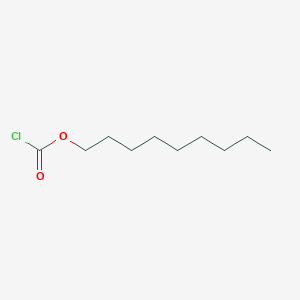

Nonyl chloroformate

Descripción

Overview of Chloroformate Reactivity and Structure-Activity Relationships in Complex Chemical Systems

The reactivity of chloroformates is similar to that of acyl chlorides, making them effective acylating agents. wikipedia.org However, they are generally less reactive than their corresponding acyl chloride counterparts due to the resonance stabilization from the adjacent oxygen atom. researchgate.net The reactivity and thermal stability are significantly influenced by the nature of the 'R' group in the ROC(O)Cl structure. nih.gov The stability generally follows the order: aryl > primary alkyl > secondary alkyl > tertiary alkyl. nih.gov As a primary alkyl chloroformate, nonyl chloroformate exhibits moderate stability. nih.gov

The core reactivity of chloroformates involves nucleophilic acyl substitution, where the chlorine atom is displaced by a nucleophile. These reactions are typically conducted in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct. wikipedia.org

General Reactivity of Chloroformates

| Reaction Type | Reactants | Product | General Equation |

|---|---|---|---|

| Carbamate (B1207046) Formation | Chloroformate, Amine | Carbamate | ROC(O)Cl + H₂NR' → ROC(O)-N(H)R' + HCl wikipedia.org |

| Carbonate Ester Formation | Chloroformate, Alcohol | Carbonate Ester | ROC(O)Cl + HOR' → ROC(O)-OR' + HCl wikipedia.org |

| Mixed Anhydride Formation | Chloroformate, Carboxylic Acid | Mixed Carbonic-Carboxylic Anhydride | ROC(O)Cl + HO₂CR' → ROC(O)−OC(O)R' + HCl wikipedia.org |

Mechanistic studies, often employing the Grunwald-Winstein equation, analyze the solvolysis of chloroformates to understand the transition states and reaction pathways, which can range from bimolecular addition-elimination mechanisms to ionization pathways depending on the substrate and solvent. researchgate.netkoreascience.kr

Historical Context of Chloroformate Research in Synthetic Organic Chemistry

The history of chloroformates is intrinsically linked to the discovery and industrial use of phosgene (B1210022) (COCl₂). Phosgene was first synthesized in 1812 by John Davy, who exposed a mixture of carbon monoxide and chlorine to sunlight. kobe-u.ac.jp The development of processes to react phosgene with alcohols or phenols to produce the corresponding chloroformates marked their entry into the arsenal (B13267) of synthetic chemists. nih.govgoogle.com

Initially, chloroformates like benzyl (B1604629) chloroformate gained prominence as essential protecting groups in peptide synthesis. wikipedia.orgresearchgate.net Over time, the significant hazards associated with handling gaseous phosgene spurred research into safer alternatives. researchgate.net This led to the development and use of liquid diphosgene (trichloromethyl chloroformate) and solid triphosgene (B27547) (bis(trichloromethyl) carbonate), which can be handled more conveniently and generate phosgene in situ. kobe-u.ac.jpresearchgate.net The synthesis of this compound itself is achieved through the established method of reacting nonanol with phosgene. prepchem.com

Significance of Alkyl Chloroformates in Contemporary Chemical Transformations

Alkyl chloroformates are crucial intermediates and reagents in a wide array of modern chemical industries, including the synthesis of pharmaceuticals, agrochemicals (pesticides, herbicides), and advanced materials. nih.govontosight.ai Their utility stems from their ability to introduce carbonate and carbamate functionalities into molecules. wikipedia.orgontosight.ai

One of the most significant applications is in analytical chemistry, where they serve as derivatizing agents for gas chromatography (GC) analysis. wikipedia.org Alkyl chloroformates react rapidly with polar compounds like amino acids, carboxylic acids, and phenols, converting them into more volatile and less polar derivatives suitable for GC-mass spectrometry (GC-MS) analysis. wikipedia.orgresearchgate.netresearchgate.net This technique allows for the instantaneous conversion of hydrophilic compounds to organophilic ones, simplifying sample preparation. researchgate.net

Key Applications of Alkyl Chloroformates

| Application Area | Description | Example Reagents |

|---|---|---|

| Protecting Groups | Introduction of stable yet cleavable groups to protect amines during multi-step synthesis, particularly in peptide chemistry. | Benzyl chloroformate (Cbz-Cl), 9-Fluorenylmethyl chloroformate (Fmoc-Cl) wikipedia.org |

| Derivatizing Agents | Conversion of polar analytes into volatile derivatives for GC or GC-MS analysis. | Ethyl chloroformate, Isobutyl chloroformate researchgate.netresearchgate.net |

| Polymer Synthesis | Used as intermediates in the production of polymers and dyes. | General alkyl chloroformates nih.gov |

| Specialty Monomers | Synthesis of specific monomers for advanced materials, such as hydrogel contact lenses. | Vinyl chloroformate google.com |

| Complex Molecule Synthesis | Utilized as key reagents in the synthesis of complex natural products and analogues, such as ether lipids. beilstein-journals.org | Various alkyl chloroformates |

Research Gaps and Future Directions in Chloroformate Science

While chloroformate chemistry is well-established, several research gaps and future opportunities exist. snhu.edu A primary driver of current research is the development of greener and safer synthetic protocols that avoid the use of highly toxic phosgene and its direct surrogates. kobe-u.ac.jp Innovations such as the "photo-on-demand" synthesis of chloroformates from chloroform (B151607) and an alcohol under UV irradiation represent a significant step in this direction. kobe-u.ac.jp

Further research is needed to explore the full synthetic potential of chloroformates in complex chemical transformations. sissa.it This includes their use in the late-stage functionalization of natural products and in ring-distortion strategies to rapidly generate novel molecular scaffolds for drug discovery. researchgate.net For instance, chloroformate-mediated ring cleavage of indole (B1671886) alkaloids has led to re-engineered compounds with antiplasmodial activity. researchgate.net

Additionally, while the mechanisms of many common chloroformate reactions are understood, detailed kinetic and mechanistic studies for less common long-chain variants like this compound are not extensively reported. A deeper understanding of their specific reactivity profiles could unlock new applications. snhu.edu The development of novel chloroformate-based reagents for specific applications, such as the synthesis of monofluoromethyl ketones, also remains an active area of investigation. rsc.org

Structure

3D Structure

Propiedades

IUPAC Name |

nonyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19ClO2/c1-2-3-4-5-6-7-8-9-13-10(11)12/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKOFPDUSOTWTPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40337781 | |

| Record name | Nonyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57045-82-6 | |

| Record name | Nonyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonyl Chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Nonyl Chloroformate and Analogues

Novel Synthetic Routes and Process Optimization Strategies

The pursuit of improved synthetic methods for nonyl chloroformate is driven by the need for enhanced safety, efficiency, and product quality. google.com Process optimization is a key aspect, aiming to increase production capacity and reduce costs while ensuring process safety and minimizing waste. google.comotavachemicals.com A significant focus has been on moving away from hazardous reagents like phosgene (B1210022), which, despite its reactivity, poses severe handling risks. wikipedia.orgorgsyn.org

Novel routes often explore phosgene substitutes such as trichloromethyl chloroformate (diphosgene) and bis(trichloromethyl) carbonate (triphosgene). wikipedia.orgorgsyn.orggoogle.com These substitutes are less hazardous alternatives for producing alkyl and aryl chloroformates. google.com For instance, a process for preparing various chloroformates involves the reaction of an alcohol with triphosgene (B27547) in the presence of a catalyst and a base. google.com Process optimization strategies also investigate the impact of reaction parameters like temperature, pressure, and flow rates to maximize yield and selectivity. numberanalytics.com

Catalytic Approaches in this compound Synthesis

Catalysis is a cornerstone of modern chemical synthesis, offering pathways to higher efficiency and selectivity. acs.org In the context of this compound synthesis, both metal-based and organic catalysts have been explored to facilitate reactions and enable milder process conditions.

Metal catalysts have shown significant promise in chloroformate synthesis. Palladium-catalyzed reactions, in particular, represent a novel approach that avoids the use of phosgene. One such method involves the gas-phase reaction of chlorine, carbon monoxide, and an alkyl nitrite (B80452) in the presence of a palladium catalyst, such as PdCl₂ supported on γ-Al₂O₃ or SiO₂. oup.com This process directly converts the starting materials into the desired chloroformate with high yield and selectivity. oup.com

Nickel catalysis has also been employed for the direct cross-coupling of unactivated C(sp³)-H bonds with chloroformates, a reaction enabled by a combination of nickel and photoredox catalysis. nih.gov This method allows for the formation of esters from a wide range of simple alkanes. nih.gov Furthermore, nickel-catalyzed reductive carbonylation using ethyl chloroformate as a carbon monoxide source provides a route to synthesize ketones from alkyl halides. nih.gov The table below summarizes key findings in metal-catalyzed processes relevant to chloroformate synthesis.

| Catalyst System | Reactants | Product Type | Key Features |

| PdCl₂/γ-Al₂O₃ or PdCl₂/SiO₂ | Cl₂, CO, Alkyl Nitrite | Alkyl Chloroformate | Gas-phase, phosgene-free, high selectivity. oup.com |

| Ni and Ir photocatalyst | Alkane, Chloroformate | Ester | Direct C-H functionalization, mild conditions. nih.gov |

| Palladium complexes (e.g., Pd(OAc)₂) | Aliphatic Carboxamides, Alkyl Chloroformates | Alkoxycarbonylated products | Stereoselective C(sp³)–H activation. researchgate.net |

| Nickel catalyst | Alkyl Halides, Ethyl Chloroformate | Dialkyl Ketones | Reductive carbonylation, avoids toxic CO gas. nih.gov |

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in synthesis, often providing alternatives to metal-based systems. beilstein-journals.org While specific examples for this compound are not extensively detailed, the principles are applicable. For example, triphenylphosphine (B44618) has been shown to be an effective organocatalyst for the chemoselective O-tert-butoxycarbonylation of phenols under neutral conditions. organic-chemistry.org In the synthesis of chloroformate analogues, bases like pyridine (B92270) are commonly used to neutralize acidic byproducts, and activating agents such as dimethylformamide (DMF) can be considered organocatalysts in reactions involving triphosgene. google.com Hydrogen-bond donor catalysts, like squaramides and thioureas, have been used in asymmetric dearomative α-allylations of N-acylquinolinium salts generated in situ with chloroformates. beilstein-journals.org

Stereoselective Synthesis of Chloroformate Derivatives

Stereoselectivity is crucial in the synthesis of chiral molecules, particularly for pharmaceutical applications. While this compound itself is achiral, it is a key reagent in reactions to produce chiral derivatives. A stereoselective method for synthesizing trans-4-hydroxymethyl-1,3-oxazolidin-2-one derivatives involves the reaction of trans-2-hydroxymethyl-N-alkylaziridines with methyl chloroformate. tandfonline.comresearchgate.net This reaction proceeds in a highly stereoselective manner, yielding the trans-oxazolidinone with excellent yield (up to 95%). tandfonline.comresearchgate.net The mechanism is proposed to proceed via an SN1 pathway, with the reaction of various substituted aziridines affording the corresponding oxazolidinones in high yields (82–95%) and with retention of configuration. researchgate.nettandfonline.com

Another example is the palladium-catalyzed stereoselective alkoxycarbonylation of C(sp³)–H bonds using alkyl chloroformates, which proceeds with complete retention of configuration. researchgate.net Additionally, the reaction of ethyl chloroformate with alkenyllithium reagents, generated via a sequential carbocupration and sulfur-lithium exchange, can produce unsaturated esters with high stereoselectivity (E/Z ratio up to 95:5). beilstein-journals.org

Continuous Flow Chemistry Applications in Chloroformate Production

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better process control, improved heat and mass transfer, and easier scalability. semanticscholar.orgmdpi.com These benefits are particularly relevant for reactions involving hazardous materials like phosgene or highly exothermic processes. semanticscholar.org

The synthesis of chloroformates from alcohols and phosgene has been successfully adapted to a continuous, concurrent flow process. google.com In this method, the alcohol is atomized into a fog within the reactor, allowing the reaction to occur largely in the fog phase, which facilitates efficient separation of the chloroformate product from the hydrogen chloride byproduct. google.com Kaneka Corporation has highlighted the use of flow processes for chloroformate reactions, claiming excellent yields compared to batch reactions. semanticscholar.org

More recently, methods using triphosgene in a continuous flow reactor have been developed, realizing the high-efficiency and green preparation of chloroformate compounds. google.com This approach significantly shortens reaction times and improves safety, making it highly suitable for industrial-scale production. google.com The table below outlines different continuous flow applications for chloroformate synthesis.

| Flow Process Description | Reagents | Key Advantages | Reference |

| Concurrent flow with atomized alcohol | Alcohol, Phosgene | High purity, good yields, efficient separation. | google.com |

| General chloroformate reaction in flow | Alcohol, Phosgene | Excellent yield compared to batch. | semanticscholar.org |

| Continuous flow with triphosgene | Alcohol/Phenol, Triphosgene | High efficiency, short reaction time, improved safety. | google.com |

| Three-step telescoped synthesis | Various intermediates, Pentyl Chloroformate | Greener and more efficient than batch, reduced isolation steps. | mdpi.com |

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govsigmaaldrich.com The twelve principles of green chemistry provide a framework for achieving this, with key principles including waste prevention, atom economy, and the use of safer chemicals and catalysts. acs.orgnih.govsigmaaldrich.com

A primary focus in the green synthesis of chloroformates is the replacement of phosgene. wikipedia.org As mentioned, diphosgene and triphosgene are safer liquid and solid alternatives, respectively. orgsyn.orggoogle.com Another innovative, phosgene-free approach is the photo-on-demand in situ synthesis of chloroformates from a primary alcohol in a chloroform (B151607) solution with oxygen. organic-chemistry.orgacs.org This method allows for the subsequent one-pot synthesis of carbonates and carbamates. organic-chemistry.orgacs.org

Other green strategies include:

Catalysis: Using catalytic rather than stoichiometric reagents minimizes waste. acs.org Palladium-catalyzed gas-phase synthesis is an example of a catalytic, phosgene-free route. oup.com

Atom Economy: Designing reactions to maximize the incorporation of all reactant materials into the final product. acs.org

Safer Solvents: Minimizing or replacing hazardous organic solvents with greener alternatives like water or ionic liquids, or performing reactions under solvent-free conditions. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. sigmaaldrich.com The photo-on-demand synthesis is an example that can operate under mild conditions. organic-chemistry.org

Reducing Derivatives: Avoiding unnecessary protection/deprotection steps, which require additional reagents and generate waste. acs.orgsigmaaldrich.com Biocatalytic methods using enzymes can often circumvent the need for protecting groups due to their high specificity. acs.org

By integrating these principles, the synthesis of this compound and its analogues can be made safer, more efficient, and more environmentally sustainable.

Solvent Selection and Optimization for Sustainable Synthesis

The selection of an appropriate solvent is a critical factor in the sustainable synthesis of this compound and its analogues, directly impacting reaction efficiency, safety, and environmental footprint. ijsrst.comijrar.org Traditional syntheses of chloroformates have often relied on conventional solvents like chlorinated hydrocarbons (e.g., chloroform, dichloromethane) and aromatic hydrocarbons (e.g., benzene, toluene). whiterose.ac.uk However, increasing environmental regulations and a growing emphasis on green chemistry have prompted a shift towards more benign alternatives. ijsrst.comwhiterose.ac.uk

The ideal solvent for a sustainable process should exhibit low toxicity, be derived from renewable resources, have a low environmental impact, and be easily recyclable. ijsrst.comijrar.org Water is a highly desirable green solvent due to its abundance and non-toxicity, but its application can be limited by the solubility of reactants. ijrar.org Supercritical carbon dioxide (scCO2) presents another green alternative, offering benefits such as being non-flammable, recyclable, and non-toxic. researchgate.net Bio-based solvents, derived from renewable feedstocks, are also gaining traction as viable replacements for their petroleum-derived counterparts. core.ac.uk Examples of greener solvents that have been explored for various organic syntheses include 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and p-cymene. whiterose.ac.uknsf.gov The optimization of solvent selection involves considering not only the environmental and safety profile but also the solvent's influence on reaction kinetics and product purity. For instance, the polarity of the solvent can significantly affect reaction rates. core.ac.uk

Interactive Table: Comparison of Conventional and Green Solvents for Chemical Synthesis

| Solvent Class | Example(s) | Conventional/Green | Key Considerations |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Conventional | High toxicity, environmental persistence. whiterose.ac.uk |

| Aromatic Hydrocarbons | Toluene, Benzene | Conventional | Carcinogenic (Benzene), toxic. whiterose.ac.uk |

| Ethers | Diethyl ether, THF | Conventional | Peroxide formation, flammability. whiterose.ac.uk |

| Amides | DMF, DMAc | Conventional | Reproductive toxicity. whiterose.ac.uk |

| Bio-based Solvents | 2-Methyltetrahydrofuran (2-MeTHF) | Green | Renewable source, often better safety profile. whiterose.ac.uk |

| Water | H₂O | Green | Low toxicity, abundant, but limited by reactant solubility. ijrar.org |

| Supercritical Fluids | Supercritical CO₂ | Green | Non-toxic, recyclable, tunable properties. researchgate.net |

| Naturally-sourced Aromatic | p-Cymene | Green | High boiling point, good solubilizing ability for some polymers. nsf.gov |

Waste Minimization Strategies

Waste minimization is a cornerstone of green chemistry and sustainable industrial processes, aiming to reduce the generation of hazardous substances at the source. omu.edu.trbeeindia.gov.in In the context of this compound synthesis, which traditionally involves hazardous reagents and can produce significant waste streams, implementing effective waste reduction strategies is crucial. epa.govwjarr.com

Key strategies for waste minimization in chemical synthesis include:

Process Optimization: Improving reaction conditions to maximize yield and minimize the formation of by-products. This can involve adjusting temperature, pressure, and reaction times. icontrolpollution.com

Use of Catalysts: Employing catalysts can enable more selective reactions, leading to higher atom economy and reduced waste. ijrar.org

Adoption of Cleaner Technologies: This includes moving towards continuous flow reactors, which can offer better control over reaction parameters and reduce waste compared to batch processes. chemistryviews.org

Source Reduction: This fundamental principle involves any practice that reduces the amount of any hazardous substance entering a waste stream. omu.edu.tr This can include substituting hazardous materials with less harmful alternatives. wjarr.com

Product Cycle Monitoring: A holistic approach that considers the environmental impact of a product from its synthesis to its disposal, enabling the identification and elimination of potential negative impacts. fao.orgnema.go.ke

Implementing these strategies not only reduces the environmental impact but can also lead to significant economic benefits through reduced raw material consumption and lower waste disposal costs. beeindia.gov.in

Precursor Chemistry and Derivatization Approaches

Phosgene Alternatives and in situ Generation Methods

The traditional synthesis of chloroformates, including this compound, involves the reaction of an alcohol with phosgene (COCl₂). researchgate.net However, phosgene is an extremely toxic and volatile gas, posing significant handling and safety hazards. orgsyn.orgwikipedia.org This has driven the development and use of safer phosgene alternatives.

Phosgene Equivalents:

Diphosgene (Trichloromethyl chloroformate): A less volatile liquid that is easier and safer to handle than gaseous phosgene. orgsyn.org

Triphosgene (Bis(trichloromethyl) carbonate): A stable, crystalline solid that can be accurately weighed and handled under standard safety protocols. researchgate.netwikipedia.orgnih.gov One mole of triphosgene reacts similarly to three moles of phosgene. researchgate.net It has been successfully used to synthesize a variety of chloroformates with improved yields compared to the phosgene method. researchgate.netnih.gov

In situ Generation Methods:

A particularly promising approach to mitigating the risks associated with phosgene is its generation in situ, meaning it is produced and consumed directly within the reaction mixture, avoiding its storage and transport. chemistryviews.org One such method involves the photochemical oxidation of chloroform. chemistryviews.orgkobe-u.ac.jp In this process, a solution of chloroform is irradiated with light in the presence of oxygen, generating phosgene which can then immediately react with an alcohol to form the desired chloroformate. chemistryviews.orgkobe-u.ac.jp This "photo-on-demand" synthesis offers a safer and simpler route for phosgene-based reactions. kobe-u.ac.jp

Interactive Table: Phosgene and its Alternatives

| Compound | Formula | Physical State at STP | Key Features |

| Phosgene | COCl₂ | Gas | Highly toxic and volatile. orgsyn.orgwikipedia.org |

| Diphosgene | ClCOOCCl₃ | Liquid | Less volatile and easier to handle than phosgene. orgsyn.org |

| Triphosgene | (Cl₃CO)₂CO | Solid | Crystalline, stable, and safer to handle. researchgate.netwikipedia.orgnih.gov |

Derivatization with Fluorenylmethyl Chloroformate (FMOC-Cl) and Other Reagents

This compound belongs to the family of chloroformates, which are versatile reagents in organic synthesis. A related and widely used chloroformate is 9-fluorenylmethyl chloroformate (FMOC-Cl). scielo.br FMOC-Cl is extensively used as a derivatizing agent, particularly for the protection of amino groups in amino acids and peptides. scielo.br It imparts a chromophoric group to the molecule, facilitating detection by methods like HPLC with UV or fluorescence detectors. scielo.brresearchgate.net

The reaction of FMOC-Cl with alcohols, similar to how this compound would be formed from nonyl alcohol, is a key transformation. researchgate.net This derivatization is often performed in a basic medium to facilitate the reaction. scielo.br For instance, the derivatization of alcohols with FMOC-Cl allows for their sensitive determination in various samples. researchgate.net The principles of these derivatization reactions are applicable to the broader class of chloroformates.

While FMOC-Cl is primarily used for derivatizing amines and, to a lesser extent, alcohols for analytical purposes, other reagents can be used to derivatize the hydroxyl group of alcohols like nonyl alcohol before a potential conversion to a chloroformate or for other synthetic purposes. The choice of derivatizing agent depends on the desired final product and the specific functional group to be introduced or protected.

Formation of Carbamates and Related Functional Groups

A primary application of this compound is in the synthesis of carbamates (also known as urethanes). ontosight.aigoogle.comwikipedia.org Carbamates are an important class of organic compounds with applications in pharmaceuticals, agrochemicals, and polymers. conicet.gov.ararkat-usa.org

This compound readily reacts with primary or secondary amines to form the corresponding N-nonyl carbamates. wikipedia.org This reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the chloroformate, with the subsequent elimination of hydrogen chloride. wikipedia.org

R₂NH + ClCO₂C₉H₁₉ → R₂NCO₂C₉H₁₉ + HCl

This reaction is a standard method for introducing a carbamate (B1207046) protecting group onto an amine or for synthesizing various carbamate-containing target molecules. wikipedia.orgconicet.gov.ar Similarly, this compound can react with other nucleophiles. For example, reaction with an alcohol in the presence of a base would lead to the formation of a carbonate, although this is less common as the starting chloroformate is itself derived from an alcohol. The reaction with thiols would yield thiocarbamates. conicet.gov.ar

The formation of carbamates from chloroformates is a highly versatile and widely used transformation in organic synthesis. wikipedia.orgconicet.gov.arorganic-chemistry.org

Impurity Profiling and Control in Synthetic Processes

The purity of this compound is critical for its intended applications. The manufacturing process can introduce various impurities that need to be identified, monitored, and controlled. ajrconline.org A thorough understanding of the reaction mechanism and potential side reactions is essential for predicting and controlling the impurity profile. ajrconline.org

Common Impurities and Their Sources:

Unreacted Starting Materials: Residual nonyl alcohol can remain in the final product if the reaction does not go to completion.

By-products from Phosgenation:

Carbonates (e.g., dinonyl carbonate): These can form if the alcohol is present in excess relative to the phosgene (or its equivalent). google.com

Hydrogen Chloride: This is a major by-product of the reaction and is typically removed during workup. google.com

Impurities from Starting Materials: The purity of the starting nonyl alcohol is crucial. For example, using a commercially available alcohol that contains isomers will result in a corresponding mixture of isomeric chloroformates. Similarly, impurities in the phosgene or its substitute can lead to contaminants in the final product. asianpubs.org

Degradation Products: Chloroformates can be susceptible to hydrolysis and thermal decomposition.

Control Strategies:

Process Parameter Control: Careful control of reaction temperature, stoichiometry of reactants, and addition rates can minimize the formation of by-products like carbonates. ajrconline.orgnihs.go.jp For example, using an excess of phosgene can help prevent carbonate formation. wikipedia.org

Purification Methods: Distillation, often under vacuum, is a common method for removing impurities like residual starting materials and higher-boiling by-products. google.com

In-process Controls: Analytical techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to monitor the reaction progress and the purity of the product at various stages. ajrconline.orgasianpubs.org

Starting Material Specification: Establishing strict specifications for the purity of starting materials is a critical step in ensuring the quality of the final product. nihs.go.jp

A proactive approach to impurity control, based on a deep understanding of the synthetic process, is key to consistently producing high-quality this compound. ajrconline.org

Identification and Characterization of Synthetic Byproducts

The manufacturing process of this compound and its analogues can lead to the formation of several byproducts. The identification and characterization of these impurities are crucial for ensuring the quality and safety of the final product. Regulatory bodies require that impurities present above a certain threshold be identified and monitored. registech.com

Common byproducts in chloroformate synthesis can arise from various sources, including unreacted starting materials, side reactions, and degradation of the product. In the synthesis of chloroformates, potential byproducts include unreacted alcohol (nonanol in this case), corresponding carbonates, and chlorides. For instance, in syntheses utilizing phosgene, residual hydrogen chloride is a known byproduct. google.com

The characterization of these byproducts typically involves a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a primary tool for detecting and quantifying impurities. google.comaustinpublishinggroup.com For structural elucidation, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable. ajrconline.org These techniques provide detailed information about the molecular structure of the impurities, facilitating their identification. austinpublishinggroup.comajrconline.org

Table 1: Potential Synthetic Byproducts in this compound Synthesis

| Byproduct Name | Potential Origin | Common Analytical Techniques for Identification |

|---|---|---|

| Nonanol | Unreacted starting material | Gas Chromatography (GC), HPLC |

| Di-nonyl carbonate | Reaction of this compound with nonanol | HPLC, GC-MS |

| Nonyl chloride | Side reaction with chloride sources | GC-MS |

This table is generated based on general principles of chloroformate synthesis and may not represent all possible byproducts in every specific process.

Strategies for Impurity Minimization and Purge Studies

Minimizing the formation of impurities and effectively removing them are key objectives in the synthesis of this compound. This is often achieved through a combination of process optimization and dedicated purification steps. The concept of "fate and purge" studies is central to understanding how impurities are generated and removed throughout a synthetic process. registech.comeuropa.eu

Process Optimization:

Strategies to minimize impurity formation at the source include:

Control of Reaction Conditions: Temperature, pressure, and reaction time are critical parameters that can influence the rate of side reactions. google.com Maintaining optimal conditions is essential to favor the desired product formation.

Stoichiometry of Reactants: Precise control over the molar ratios of reactants can prevent the presence of excess starting materials that could lead to byproduct formation. google.com

Order of Reagent Addition: In some cases, the sequence in which reactants are introduced can significantly impact the impurity profile. google.com

Use of Alternative Reagents: Replacing hazardous or less selective reagents, such as phosgene, with alternatives can lead to a cleaner reaction profile. vulcanchem.comajrconline.org For example, the use of di-phosgene or tri-phosgene can sometimes offer better control.

Purification and Purge Studies:

Purge studies are systematic investigations to determine the fate of impurities throughout the manufacturing process, including work-up and purification steps. registech.comacdlabs.comresearchgate.net The goal is to demonstrate the capability of the process to remove impurities to acceptable levels.

Common purification techniques for chloroformates include:

Distillation: Due to differences in boiling points, distillation is a common method for separating the desired chloroformate from more volatile or less volatile impurities. prepchem.com

Crystallization: For solid chloroformates or their derivatives, crystallization can be a highly effective purification method. google.com

Chromatography: Techniques like flash chromatography are often used at the lab scale and can be scaled up for industrial production if necessary, though it can be a costly option. google.com

Extraction: Liquid-liquid extraction can be employed to remove water-soluble impurities. google.comarcjournals.org

The effectiveness of these purification steps is quantified by a "purge factor," which represents the ratio of the impurity concentration before and after a specific process step. europa.euresearchgate.net A high purge factor indicates efficient removal of the impurity.

Table 2: Strategies for Impurity Minimization and Removal

| Strategy | Description | Applicability |

|---|---|---|

| Process Parameter Optimization | Fine-tuning of reaction conditions (temperature, pressure, stoichiometry) to suppress side reactions. | Universally applicable to all synthetic steps. |

| Alternative Reagent Selection | Employing less hazardous and more selective reagents to reduce byproduct formation. | Applicable during process development and optimization. |

| Distillation | Separation based on boiling point differences. | Effective for volatile impurities and the final product. |

| Crystallization | Purification based on differences in solubility. | Applicable if the product or intermediates are crystalline solids. |

| Chromatography | Separation based on differential adsorption or partitioning. | Used for challenging separations, often at a higher cost. |

| Extraction | Removal of impurities based on their solubility in different liquid phases. | Particularly useful for removing aqueous-soluble byproducts. |

This table provides a general overview of common strategies. The specific approach will depend on the nature of the impurities and the properties of this compound.

By implementing these advanced synthetic and purification strategies, it is possible to produce this compound and its analogues with high purity, meeting the stringent requirements of the pharmaceutical and specialty chemical industries.

Elucidation of Reaction Mechanisms and Kinetics for Nonyl Chloroformate Transformations

Mechanistic Studies of Solvolysis Reactions

The solvolysis of chloroformates, a reaction in which the solvent acts as the nucleophile, is a key model for understanding their substitution reactions. These reactions generally follow pathways that can be categorized as either unimolecular (SN1-like) or bimolecular (SN2-like), or a combination thereof.

The solvolysis of chloroformates can proceed through two primary mechanistic pathways: an associative bimolecular pathway (Addition-Elimination, A-E) or a dissociative unimolecular pathway (ionization, SN1).

Bimolecular (SN2-like) Pathway: For primary alkyl chloroformates, such as nonyl chloroformate, the dominant mechanism in most solvents is the bimolecular addition-elimination pathway. nih.gov This pathway involves the nucleophilic attack of a solvent molecule on the carbonyl carbon, forming a tetrahedral intermediate. This step is typically the rate-determining step. mdpi.com The intermediate then collapses by expelling the chloride ion. This mechanism is analogous to the SN2 reaction, as it involves a bimolecular transition state. Studies on phenyl chloroformate have shown that this addition-elimination process is the prevailing mechanism across a wide range of solvents. researchgate.net For other primary chloroformates like ethyl and n-propyl chloroformate, this bimolecular process is also dominant in the majority of solvents studied. nih.govnih.gov

Unimolecular (SN1-like) Pathway: The unimolecular pathway involves the initial, rate-determining ionization of the chloroformate to form an acylium ion intermediate and a chloride ion. libretexts.org This is followed by a rapid attack of the solvent on the carbocation. This pathway is more common for chloroformates with bulky alkyl groups or groups that can stabilize a positive charge, such as tertiary (e.g., 1-adamantyl) or secondary (e.g., isopropyl) chloroformates. nih.govnih.gov However, even for primary alkyl chloroformates, a shift towards an ionization mechanism can be observed in highly ionizing, non-nucleophilic solvents like fluoroalcohols (e.g., 1,1,1,3,3,3-hexafluoro-2-propanol, HFIP). nih.govbeilstein-journals.org This shift indicates a spectrum of mechanisms rather than a strict dichotomy.

A change in mechanism from a bimolecular to a unimolecular pathway is often observed as the solvent properties change from highly nucleophilic to highly ionizing. nih.gov

Solvent properties play a pivotal role in dictating the preferred reaction mechanism. The polarity, nucleophilicity, and ionizing power of the solvent can stabilize or destabilize transition states and intermediates, thereby altering reaction rates and pathways.

Solvent Polarity and Ionizing Power (YCl): Polar protic solvents, such as water and alcohols, are effective at solvating both the developing cation and the leaving anion in the SN1 pathway, thereby lowering the energy of the transition state and favoring ionization. libretexts.orglibretexts.org The ability of a solvent to stabilize developing ions is quantified by its ionizing power, often represented by the YCl scale from the Grunwald-Winstein equation. nih.gov In contrast, polar aprotic solvents may favor SN2 reactions. libretexts.org For ethyl chloroformate, a clear shift from a bimolecular to a unimolecular mechanism is observed as the solvent is changed to more ionizing and less nucleophilic ones. nih.govbeilstein-journals.org

Solvent Nucleophilicity (NT): The nucleophilicity of the solvent, quantified by the NT scale, is a critical factor for the bimolecular pathway. nih.gov Solvents with high nucleophilicity (e.g., aqueous ethanol, methanol, acetone) readily participate in the nucleophilic attack on the carbonyl carbon, promoting the addition-elimination mechanism. nih.gov For primary alkyl chloroformates, the reaction rate generally increases with increasing solvent nucleophilicity, which is characteristic of the bimolecular pathway. koreascience.kr

The interplay between solvent nucleophilicity and ionizing power determines the dominant reaction channel. For instance, in highly nucleophilic and less ionizing solvents, the SN2-like pathway prevails. Conversely, in solvents with high ionizing power and low nucleophilicity (like aqueous HFIP), the SN1-like pathway becomes more significant. nih.govnih.gov

In the solvolysis of this compound, the leaving group is the chloride ion. The nature of the leaving group is a critical determinant of the reaction rate in both SN1 and SN2 mechanisms.

The rate-determining step for the SN1 pathway is the cleavage of the carbon-leaving group bond. libretexts.org Therefore, a better leaving group, which can stabilize the negative charge it acquires upon departure, will accelerate the reaction. Good leaving groups are typically the conjugate bases of strong acids (i.e., weak bases). libretexts.orglibretexts.org The chloride ion is a good leaving group, facilitating both unimolecular and bimolecular pathways.

Kinetic Investigations of this compound Reactions

Kinetic studies provide quantitative data on reaction rates and the energetic parameters of reactions, which are essential for confirming proposed mechanisms.

The specific rates of solvolysis (rate constants, k) are experimentally determined under pseudo-first-order conditions by monitoring the reaction progress over time, often through titrimetric methods that measure the production of acid. nih.gov These rate constants are highly dependent on the solvent and temperature.

The table below shows representative first-order rate constants for the solvolysis of a similar primary chloroformate, n-propyl chloroformate, in various solvents, illustrating the impact of the solvent medium.

| Solvent | k x 105 (s-1) at 25.0 °C |

|---|---|

| 100% EtOH | 0.615 |

| 90% EtOH | 3.20 |

| 80% EtOH | 6.92 |

| 100% MeOH | 2.57 |

| 90% MeOH | 8.69 |

| 80% MeOH | 17.6 |

| 90% Acetone (B3395972) | 0.291 |

| 80% Acetone | 1.44 |

| 97% TFE | 12.7 |

| 90% HFIP | 155 |

Data adapted from studies on n-propyl chloroformate, a structural analogue of this compound.

Activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), are derived from the temperature dependence of the rate constant. These parameters offer deeper insight into the transition state. For bimolecular (SN2-like) reactions, a large negative entropy of activation is typically observed, indicating a more ordered transition state as two molecules combine. koreascience.kr For example, the solvolysis of allyl chloroformate, which proceeds via an SN2 pathway, exhibits ΔS‡ values ranging from -34.4 to -37.3 cal·mol−1·K−1. koreascience.kr In contrast, unimolecular (SN1-like) reactions generally have ΔS‡ values closer to zero or slightly negative. mdpi.com

Linear Free Energy Relationships (LFERs) are powerful tools for investigating reaction mechanisms. The extended Grunwald-Winstein equation is frequently used to correlate the specific rates of solvolysis with solvent properties: nih.gov

log(k/ko) = lNT + mYCl

Where:

k and ko are the solvolysis rate constants in a given solvent and the reference solvent (80% ethanol), respectively.

l is the sensitivity of the reaction to changes in solvent nucleophilicity (NT).

m is the sensitivity of the reaction to changes in solvent ionizing power (YCl).

The values of l and m provide a quantitative measure of the extent of nucleophilic solvent participation and the charge separation at the transition state.

A high l value (typically > 1.0) and a moderate m value (approx. 0.3-0.6) are characteristic of a bimolecular addition-elimination mechanism where bond-making is significant in the transition state. mdpi.com For example, the solvolysis of phenyl chloroformate yields l = 1.66 and m = 0.56, consistent with this pathway. nih.gov

A low l value and a high m value (close to 1.0) suggest a dissociative, SN1-like mechanism with significant charge separation and little covalent involvement from the solvent in the transition state.

The ratio l/m can also be a useful mechanistic indicator. A ratio greater than approximately 2.0 is indicative of an associative SN2 reaction, while a ratio less than 1.0 suggests a dissociative SN1-like process. koreascience.kr

The table below presents l and m values for the solvolysis of various chloroformate esters, providing a basis for predicting the behavior of this compound.

| Chloroformate | l Value | m Value | l/m Ratio | Proposed Mechanism |

|---|---|---|---|---|

| p-Nitrophenyl | 1.68 | 0.46 | 3.65 | Addition-Elimination |

| Phenyl | 1.66 | 0.56 | 2.96 | Addition-Elimination |

| Propargyl | 1.37 | 0.47 | 2.91 | Addition-Elimination |

| Allyl | 0.93 | 0.41 | 2.27 | SN2 |

| Benzyl (B1604629) | 0.25 | 0.66 | 0.38 | Ionization (SN1) |

| Isopropyl | 0.28 | 0.59 | 0.47 | Ionization (SN1) |

Data compiled from various studies on chloroformate solvolysis. mdpi.comnih.govkoreascience.krnih.gov

Based on these data, this compound, as a primary alkyl chloroformate, is expected to exhibit a high l/m ratio, indicating that its transformations are predominantly governed by a bimolecular, SN2-like mechanism, with a potential shift towards an SN1 pathway only under strongly ionizing and weakly nucleophilic conditions.

Computational Kinetics and Reaction Dynamics

While specific computational kinetic and reaction dynamics studies focusing solely on this compound are not extensively available in the reviewed literature, significant insights can be drawn from theoretical investigations of analogous primary alkyl chloroformates, such as methyl and ethyl chloroformates. These studies provide a foundational understanding of the molecular-level events governing the transformation of this class of compounds.

Computational approaches, primarily employing density functional theory (DFT) and ab initio methods, have been instrumental in elucidating the potential energy surfaces of chloroformate reactions. For instance, studies on methyl chloroformate have explored its unimolecular decomposition, revealing that the process likely occurs via a concerted mechanism involving the migration of the chlorine atom to the methyl group, leading to the formation of methyl chloride and carbon dioxide. researchgate.net This pathway is characterized by a four-membered transition state. researchgate.net

Kinetic modeling based on these computational results allows for the prediction of reaction rate constants and their dependence on temperature. For other primary alkyl chloroformates, theoretical calculations have been used to compare different potential reaction pathways, such as concerted versus stepwise mechanisms in thermal decomposition. usfq.edu.ec These studies often involve the calculation of activation energies and pre-exponential factors to construct Arrhenius plots, which are crucial for understanding reaction kinetics. researchgate.net

Reaction Pathways in Complex Chemical Environments

The reactivity of this compound is significantly influenced by its chemical surroundings. Its transformations in various media are dictated by the nature of the solvent and the presence of nucleophiles, leading to distinct reaction products and mechanisms.

Hydrolysis and Alcoholysis Mechanisms

The solvolysis of primary alkyl chloroformates, including hydrolysis (reaction with water) and alcoholysis (reaction with an alcohol), has been a subject of detailed kinetic studies. nih.govnih.gov For this compound, these reactions are expected to proceed through mechanisms analogous to those established for other n-alkyl chloroformates like n-propyl and n-butyl chloroformate. dntb.gov.ua

In most common solvents, such as aqueous ethanol, methanol, and acetone mixtures, the solvolysis of primary alkyl chloroformates predominantly follows a bimolecular addition-elimination pathway. nih.govdntb.gov.ua This mechanism involves the nucleophilic attack of a solvent molecule (water or alcohol) on the carbonyl carbon of the chloroformate. This initial attack forms a transient tetrahedral intermediate. The subsequent collapse of this intermediate leads to the expulsion of the chloride ion and the formation of the corresponding nonyl carbonate derivative (in the case of alcoholysis) or nonyl carbonic acid (in the case of hydrolysis), which is unstable and decomposes to nonanol, carbon dioxide, and hydrochloric acid. nih.gov

However, in solvents of high ionizing power and low nucleophilicity, such as aqueous fluoroalcohols, a shift in the mechanism can occur. nih.govdntb.gov.ua Under these conditions, the reaction can proceed through an ionization mechanism, which has characteristics of a unimolecular nucleophilic substitution (SN1-like) pathway. dntb.gov.ua This involves the initial, rate-determining departure of the chloride ion to form an acylium ion intermediate, which is then rapidly captured by the solvent.

The choice between the addition-elimination and ionization pathways is a function of both the substrate structure and the solvent properties. The long, flexible nonyl group is not expected to significantly alter the fundamental mechanism compared to shorter n-alkyl chains.

Below is a table summarizing the expected solvolysis products of this compound in different environments.

| Solvent | Nucleophile | Primary Mechanism | Products |

| Water | H₂O | Addition-Elimination | Nonanol, Carbon Dioxide, Hydrochloric Acid |

| Methanol | CH₃OH | Addition-Elimination | Methyl nonyl carbonate, Hydrochloric Acid |

| Ethanol | CH₃CH₂OH | Addition-Elimination | Ethyl nonyl carbonate, Hydrochloric Acid |

Reactions with Nucleophiles in Organic Synthesis

This compound is a versatile reagent in organic synthesis, primarily used to introduce the nonyloxycarbonyl group onto various nucleophiles. wikipedia.org These reactions are fundamental examples of nucleophilic acyl substitution.

The reaction with amines is particularly common and leads to the formation of carbamates. wikipedia.orgnih.gov For instance, the reaction of this compound with a primary or secondary amine, typically in the presence of a base to neutralize the HCl byproduct, yields the corresponding N-nonyl-substituted carbamate (B1207046). nih.gov The general mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the chloroformate, followed by the elimination of the chloride ion.

Similarly, this compound can react with alcohols to form carbonate esters and with carboxylates to generate mixed anhydrides. wikipedia.org These reactions expand the synthetic utility of this compound, enabling the formation of a variety of functional groups. The reactivity follows the general principles of nucleophilic acyl substitution, where a stronger nucleophile displaces the chloride leaving group.

The table below illustrates the products formed from the reaction of this compound with representative nucleophiles.

| Nucleophile | Nucleophile Type | Product |

| Ammonia (B1221849) (NH₃) | Amine | Nonyl carbamate |

| Diethylamine ((CH₃CH₂)₂NH) | Amine | N,N-Diethylnonyl carbamate |

| Phenol (C₆H₅OH) | Alcohol | Phenyl nonyl carbonate |

| Sodium acetate (B1210297) (CH₃COONa) | Carboxylate | Acetic nonyl carbonic anhydride |

Unimolecular Decomposition Pathways

In the absence of nucleophiles, this compound can undergo unimolecular decomposition, particularly at elevated temperatures. The primary pathways for decomposition are influenced by the structure of the alkyl group. For primary alkyl chloroformates like this compound, two main decomposition routes are generally considered: thermal decomposition to an alkyl chloride and carbon dioxide, and elimination to form an alkene, hydrochloric acid, and carbon dioxide. usfq.edu.ecrsc.org

Theoretical studies on smaller alkyl chloroformates suggest that the gas-phase elimination to produce an alkene, HCl, and CO₂ can proceed through a six-membered cyclic transition state. usfq.edu.ec This pathway involves the transfer of a hydrogen atom from the beta-carbon of the alkyl chain to the carbonyl oxygen, leading to the concerted cleavage of the C-O and C-Cl bonds and the formation of the products. For this compound, this would result in 1-nonene.

Alternatively, thermal decomposition in the liquid phase can lead to the formation of nonyl chloride and carbon dioxide. rsc.org This reaction is thought to proceed through an ion-pair mechanism. rsc.org The presence of catalysts can influence the decomposition pathway. For example, the decomposition can be accelerated in the presence of Lewis acids or certain solid catalysts. google.com

| Decomposition Type | Conditions | Primary Products |

| Thermal Elimination (Gas Phase) | High Temperature | 1-Nonene, Hydrochloric Acid, Carbon Dioxide |

| Thermal Decomposition (Liquid Phase) | Elevated Temperature | Nonyl chloride, Carbon Dioxide |

Advanced Spectroscopic and Analytical Characterization of Nonyl Chloroformate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of nonyl chloroformate, offering insights into the chemical environment of each atom. researchgate.netresearchgate.netacs.orgchemicalbook.comescholarship.org

For the nonyl group, a complex series of overlapping multiplets is expected in the ¹H NMR spectrum between approximately δ 1.2 and 1.8 ppm, corresponding to the methylene (B1212753) (-CH₂-) groups of the alkyl chain. chemicalbook.com The terminal methyl (-CH₃) group would appear as a triplet around δ 0.9 ppm. chemicalbook.com The methylene group directly attached to the oxygen atom (-OCH₂-) is the most deshielded of the alkyl protons and is expected to resonate as a triplet at a higher chemical shift, likely around δ 4.3 ppm, due to the electron-withdrawing effect of the chloroformate group. chemicalbook.com

In the ¹³C NMR spectrum, the carbonyl carbon (C=O) of the chloroformate group would exhibit a characteristic signal in the downfield region, typically around 150 ppm. chemicalbook.com The carbons of the nonyl chain would appear at distinct chemical shifts, with the carbon attached to the oxygen (-OCH₂-) resonating around 72 ppm. chemicalbook.com The other methylene carbons would appear in the range of approximately 22-32 ppm, and the terminal methyl carbon would be the most upfield, around 14 ppm. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | - | ~150 |

| -OC H₂- | ~4.3 (triplet) | ~72 |

| -OCH₂C H₂- | ~1.7 | ~28 |

| -(CH₂)₆- | ~1.2-1.5 (multiplet) | ~22-32 |

| -C H₃ | ~0.9 (triplet) | ~14 |

Note: These are predicted values based on data for similar compounds and general NMR principles. Actual values may vary.

To definitively assign the signals in the ¹H and ¹³C NMR spectra and to establish the connectivity of the atoms within the this compound molecule, two-dimensional (2D) NMR techniques are employed. acs.orgescholarship.org

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal correlations between adjacent protons in the nonyl chain. magritek.comscience.gov For instance, the triplet of the -OCH₂- group would show a cross-peak with the adjacent methylene group, and so on down the chain, confirming the sequence of the alkyl group. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. magritek.comscience.gov An HSQC spectrum would allow for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s). rsc.org For example, the carbon signal around 72 ppm would show a correlation with the proton signal around 4.3 ppm, confirming this as the -OCH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals long-range correlations between protons and carbons (typically over two or three bonds). magritek.comscience.gov This is particularly useful for identifying quaternary carbons and for connecting different fragments of a molecule. mdpi.com In the case of this compound, an HMBC experiment would show a correlation between the protons of the -OCH₂- group and the carbonyl carbon (C=O), definitively establishing the chloroformate ester linkage. rsc.org

These 2D NMR techniques, when used in combination, provide a robust and detailed picture of the molecular structure of this compound. science.govrsc.orgmdpi.com

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of materials in the solid phase. researchgate.net It is particularly valuable for characterizing polymorphism, which is the ability of a compound to exist in more than one crystal form. acs.orgnih.gov Different polymorphs can have distinct physical properties, and ssNMR can detect these differences at a molecular level. nih.govbenthamdirect.com

For this compound, ssNMR could be used to:

Identify and quantify different polymorphic forms if they exist. nih.gov

Provide information about the local environment and conformation of the molecules in the crystal lattice. acs.org

Study molecular dynamics, such as the motion of the nonyl chain, in the solid state. nih.gov

The chemical shifts in a ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR spectrum are sensitive to the local packing and conformation, meaning different polymorphs will often yield distinct spectra. acs.org

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.netresearchgate.netacs.orgchemicalbook.comresearch-solution.com These methods are excellent for identifying functional groups and can also provide insights into the conformational properties of the molecule. labmanager.comauremn.org.br

The most characteristic vibrational bands for this compound are associated with the chloroformate group.

Carbonyl (C=O) Stretch : Chloroformates exhibit a strong and sharp absorption band in the FT-IR spectrum corresponding to the stretching vibration of the carbonyl group. s-a-s.orggoogle.com This band typically appears in the range of 1760-1800 cm⁻¹. s-a-s.orgchegg.com The exact position can be influenced by the electronic effects of the substituents. For this compound, a strong band in this region would be a clear indicator of the chloroformate functionality. chemicalbook.com

Carbon-Chlorine (C-Cl) Stretch : The C-Cl stretching vibration in chloroformates is generally observed at lower frequencies, often in the far-infrared region. s-a-s.org In related molecules like trifluoromethyl chloroformate, the ν(C-Cl) stretch is found around 850 cm⁻¹. conicet.gov.ar A similar band would be expected for this compound.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| C=O Stretch | 1760 - 1800 | Strong |

| C-O Stretch | 1100 - 1300 | Strong |

| C-Cl Stretch | ~850 | Medium to Weak |

| C-H Stretches (alkyl) | 2850 - 3000 | Strong |

Note: These are typical ranges and the exact peak positions for this compound may vary.

The long, flexible nonyl chain of this compound can adopt various conformations. Vibrational spectroscopy can be used to study this conformational isomerism. auremn.org.brvu.ltustc.edu.cn Different conformers (rotational isomers) can give rise to distinct vibrational bands, particularly in the "fingerprint" region of the spectrum (below 1500 cm⁻¹). nih.gov

By comparing experimental spectra with theoretical calculations for different possible conformers, it may be possible to determine the predominant conformation in a given state (e.g., liquid or solid). auremn.org.brconicet.gov.ar For example, the presence of specific bands related to gauche or anti conformations of the C-C bonds in the nonyl chain could be identified. nih.gov Low-temperature matrix isolation IR spectroscopy, combined with quantum chemical calculations, is a particularly powerful approach for studying the conformational landscape of flexible molecules. conicet.gov.arvu.lt

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound, elucidating its structure through fragmentation analysis, and quantifying its presence in a sample.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. europeanpharmaceuticalreview.com The exact mass of this compound has been computationally determined. nih.gov This value is critical for confirming the identity of the compound in complex mixtures and for distinguishing it from isobaric interferences. The calculated monoisotopic mass is 206.1073575 Da. nih.gov

Table 1: Computed Mass Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₉ClO₂ | nih.gov |

| Molecular Weight | 206.71 g/mol | nih.gov |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce secondary ions. uab.edudtic.mil This process, often involving collision-induced dissociation (CID), provides detailed information about the structure of the precursor ion by analyzing its fragmentation pathways. uab.edulifesciencesite.com

While specific MS/MS studies on this compound are not extensively documented in publicly available literature, the fragmentation behavior can be inferred from standard mass spectra and the known chemistry of alkyl chloroformates. The fragmentation process typically involves the loss of neutral molecules and the formation of characteristic product ions. uab.edu For this compound, likely fragmentation pathways would include the loss of the chloroformal group or cleavage along the nonyl chain. The study of these pathways is instrumental in the structural elucidation of the molecule. lifesciencesite.com

Gas Chromatography-Mass Spectrometry (GC/MS) for Purity and Isomer Analysis

Gas Chromatography-Mass Spectrometry (GC/MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com It is a standard method for separating and identifying volatile and semi-volatile compounds. sigmaaldrich.cnnih.gov GC/MS analysis is effective for assessing the purity of this compound and for identifying and distinguishing between its potential isomers. mdpi.com

The National Institute of Standards and Technology (NIST) has documented GC/MS data for this compound, which is available in the PubChem database. nih.gov The mass spectrum shows a characteristic fragmentation pattern that can be used as a fingerprint for its identification. nih.gov

Table 2: Key GC/MS Fragmentation Peaks for this compound

| m/z Value | Significance | Source |

|---|---|---|

| 56 | Top Peak | nih.gov |

| 43 | 2nd Highest Peak | nih.gov |

This fragmentation data is crucial for confirming the presence of this compound in a sample and for semi-quantitative analysis. The separation by gas chromatography also allows for the resolution of different isomers of the nonyl group, should they be present. mdpi.com

X-ray Diffraction (XRD) for Crystalline Structure Determination

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Packing

Single Crystal X-ray Diffraction (SCXRD) provides the most detailed structural information, including precise bond lengths, bond angles, and the three-dimensional arrangement of atoms. uhu-ciqso.esuol.de To perform this analysis, a high-quality single crystal of this compound would be required. uhu-ciqso.es

If a suitable crystal were grown, SCXRD could unambiguously determine:

Molecular Structure: The precise connectivity of atoms and the conformation of the nonyl chain and chloroformate group. uol.de

Absolute Configuration: For chiral molecules, SCXRD can determine the absolute stereochemistry. While this compound itself is not chiral, this technique would be invaluable for derivatives that are.

Molecular Packing: The analysis would reveal how individual this compound molecules arrange themselves in the crystal lattice, providing insight into intermolecular interactions. fzu.cz

Powder X-ray Diffraction for Crystalline Phases and Polymorphism

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline materials or powders. researchgate.netrsc.org It is a powerful tool for identifying crystalline phases and studying polymorphism, which is the ability of a solid material to exist in more than one crystal structure. google.comgoogle.com

If this compound can be prepared as a crystalline powder, PXRD analysis would yield a diffraction pattern characteristic of its crystal structure. researchgate.net This technique would be useful for:

Phase Identification: The resulting pattern serves as a unique fingerprint for the crystalline phase of this compound, allowing for its identification in mixtures.

Purity Analysis: The presence of crystalline impurities would be detectable as additional peaks in the diffraction pattern.

Polymorphism Studies: Different crystalline forms (polymorphs) of this compound would produce distinct PXRD patterns, allowing for their identification and characterization.

Table 3: List of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Chloroform (B151607) |

| Methanol |

| Pyridine (B92270) |

| Methyl chloroformate |

| Acetic anhydride |

| Ethyl chloroformate |

| Butyl chloroformate |

| Isobutyl chloroformate |

| Aniline |

| N-methylaniline |

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental for the separation, identification, and quantification of this compound and its related compounds from various matrices. Due to the reactivity and specific chemical properties of chloroformates, methods often involve direct analysis of the volatile compound or derivatization strategies to enhance detection and separation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed, with advanced techniques like comprehensive two-dimensional gas chromatography (GCxGC) offering enhanced resolution for complex samples. wikipedia.orgchemistry-matters.com

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds. While direct analysis of the highly reactive this compound by HPLC is uncommon, the methodology is extensively used for analyzing compounds that have been derivatized with chloroformate reagents, such as 9-fluorenylmethyl chloroformate (FMOC-Cl). nih.govresearchgate.netnih.gov These applications provide a framework for developing HPLC methods for this compound derivatives or for monitoring its reaction products.

Method development for related compounds, such as nonylphenol, often employs reverse-phase HPLC. scielo.brlcms.cz A typical method might utilize a C8 or C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. nih.govscielo.br Detection is commonly achieved using fluorescence (FLD) or UV-Vis detectors, especially after derivatization to attach a chromophoric or fluorophoric tag to the analyte. researchgate.netscielo.br For instance, the derivatization of amino acids with FMOC-Cl allows for sensitive fluorescence detection. nih.gov A similar strategy could be envisioned for analytes derived from this compound.

Key parameters in HPLC method development include the choice of stationary phase, mobile phase composition and gradient, column temperature, and detector settings. For example, in the analysis of 4-nonylphenol (B119669) (4-NP), optimized conditions included a C-8 column at 40°C, a mobile phase of acetonitrile/water (90:10, v/v), and a fluorescence detector with excitation and emission wavelengths set to 225 nm and 305 nm, respectively. scielo.br The development of a robust HPLC method for this compound would require careful optimization of these parameters, likely involving the analysis of a stable derivative to ensure reproducibility and sensitivity.

Table 1: Example HPLC Parameters for Analysis of Related Compounds This table illustrates typical HPLC conditions used for compounds structurally related to or derivatized with chloroformates, providing a basis for method development for this compound derivatives.

| Parameter | Method 1: 4-Nonylphenol Analysis scielo.br | Method 2: Glucosamine-FMOC-Cl Derivative nih.gov | Method 3: Glyphosate-FMOC-Cl Derivative researchgate.net |

|---|---|---|---|

| Stationary Phase (Column) | C-8 | C18 (DIAMONSIL, 150 x 4 mm, 5 µm) | Polymeric amino column |

| Mobile Phase | Acetonitrile/Water (90:10, v/v) | Acetonitrile and Water (Gradient) | Acetonitrile and 50 mM phosphate (B84403) buffer (pH 10) (55% v/v ACN) |

| Flow Rate | 0.8 mL/min | 1.0 mL/min | Not Specified |

| Detection | Fluorescence (λex=225 nm, λem=305 nm) | Fluorescence (FLD) | Fluorescence (FLD) |

| Injection Volume | 100 µL | Not Specified | Not Specified |

| Column Temperature | 40 °C | Not Specified | Not Specified |

Gas Chromatography (GC) for Volatile this compound and Derivatives

Gas Chromatography (GC) is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like this compound. wikipedia.org It is frequently the method of choice for analyzing alkyl chloroformates and the derivatives they form. researchgate.netresearchgate.net The inherent volatility of this compound allows for its direct analysis by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification and sensitive quantification. nih.gov

Chloroformates are widely used as derivatizing agents to improve the chromatographic behavior of polar analytes such as amino acids, organic acids, and phenols, by converting them into more volatile and less polar derivatives. wikipedia.orgresearchgate.net For example, methyl chloroformate and propyl chloroformate are used to derivatize amino acids and other biological compounds prior to GC-MS analysis. researchgate.net This extensive use underscores the stability of the resulting derivatives under GC conditions, which also applies to the analysis of this compound itself.

A typical GC method involves injecting the sample into a heated inlet, which vaporizes the analyte. The analyte is then carried by an inert gas (e.g., helium) through a capillary column containing the stationary phase. Separation is achieved based on the differential partitioning of compounds between the mobile and stationary phases. For the analysis of nonylphenol, a related compound, a common setup includes a DB-5ms capillary column with a temperature program to separate isomers and related substances effectively. mdpi.com A similar column and approach would be appropriate for this compound. Detection is often performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both quantification and structural identification. nih.govresearchgate.net

Table 2: Typical GC-MS Parameters for Analysis of Related Compounds This table presents common GC-MS conditions used for the analysis of nonylphenol and other derivatized analytes, which can be adapted for this compound.

| Parameter | Method 1: Nonylphenol Analysis mdpi.com | Method 2: Amphetamine Derivatives researchgate.net |

|---|---|---|

| GC System | Agilent 7890A GC | Not Specified |

| Column | DB-5ms capillary column | Slightly polar 30-m capillary column |

| Carrier Gas | Helium (99.9999% purity) | Not Specified |

| Flow Rate | 0.8 mL/min (constant flow) | Not Specified |

| Injection Mode | Splitless (1.0 µL) | Splitless |

| Injector Temperature | 230 °C | Not Specified |

| Oven Program | Initial 80°C, ramp 10°C/min to 180°C, ramp 3°C/min to 240°C | Not Specified |

| Detector | Agilent 5977B Mass Spectrometer | Quadrupole or Ion Trap MS |

| Ionization Mode | Selected Ion Monitoring (SIM) | Electron Ionization (EI) or Chemical Ionization (CI) |

Advanced Separation Methodologies (e.g., Comprehensive Two-Dimensional Gas Chromatography)

For highly complex samples where standard one-dimensional GC cannot provide adequate separation, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced peak capacity and resolving power. chemistry-matters.comgcms.cz GCxGC is a powerful technique that subjects the entire sample to two distinct separation stages, providing a much more detailed chemical fingerprint. shimadzu.comuwaterloo.ca

In a GCxGC system, two columns with different stationary phase selectivities (e.g., nonpolar followed by polar) are connected via a modulator. chemistry-matters.com The modulator periodically traps small fractions of the effluent from the first column (¹D) and rapidly re-injects them onto the second, shorter column (²D) for a fast, secondary separation. uwaterloo.ca This process generates a structured two-dimensional chromatogram where chemically related compounds often appear in distinct patterns, facilitating identification. gcms.cz

The application of GCxGC would be particularly advantageous for analyzing this compound in complex environmental or biological matrices where numerous interfering compounds may be present. chemistry-matters.com The enhanced separation allows for the resolution of isomers and the separation of the target analyte from matrix components that might co-elute in a 1D-GC system. gcms.cz This leads to more accurate quantification and more confident identification, especially when coupled with a time-of-flight mass spectrometer (TOF-MS), which provides the high-speed data acquisition required for the narrow peaks produced by the second dimension. chemistry-matters.com GCxGC has proven effective for detailed analysis of complex mixtures like petroleum, environmental contaminants, and metabolites, demonstrating its potential for the rigorous analysis of this compound and its derivatives. chemistry-matters.comdlr.de

Table 3: GCxGC System Configuration Principles

| Component | Description | Typical Specification chemistry-matters.comdlr.de |

|---|---|---|

| First Dimension (¹D) Column | Provides the primary separation, typically based on boiling point. | Long column (e.g., 30-60 m), often with a nonpolar or semi-polar phase (e.g., BPX50). |

| Modulator | The core of the GCxGC system; it traps, focuses, and re-injects effluent from the ¹D column to the ²D column. | Thermal (cryogenic) or flow-based modulators with a modulation period of 2-5 seconds. |

| Second Dimension (²D) Column | Provides a fast, orthogonal separation, typically based on polarity. | Short column (e.g., 0.5-3 m) with a different selectivity from the ¹D column (e.g., polar, BPX5). |

| Detector | Must be fast enough to acquire multiple data points across the narrow ²D peaks. | Time-of-Flight Mass Spectrometer (TOF-MS) or Flame Ionization Detector (FID). |

Applications of Nonyl Chloroformate in Advanced Organic Synthesis

Reagent in the Synthesis of Complex Organic Molecules

Nonyl chloroformate is a versatile reagent employed in the synthesis of intricate organic structures. Its reactivity allows for the formation of essential functional groups and facilitates various coupling reactions.

Formation of Carbonates and Carbamates